molecular formula C8H6N2O3 B420227 2-Hydroxy-2-(3-nitrophenyl)acetonitrile

2-Hydroxy-2-(3-nitrophenyl)acetonitrile

Cat. No. B420227
M. Wt: 178.14g/mol
InChI Key: IBMWJEGPSVVIOM-UHFFFAOYSA-N
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Patent
US07528173B2

Procedure details

A mixture of a 10% solution of sodium bisulfite (24 g, 230 mmol) and 3-nitrobenzaldehyde (27 g, 178 mmol) was combined in a 1L flask with 75 mL ether and 100 ml THF. The resulting reaction mixture was cooled in an ice-water bath to 10° C. and a solution of potassium cyanide (15 g, 130 mmol) in 75 mL water was added over a period of a half-hour while stirring. The reaction mixture was stirred at 15° C. for 1 hour. The organic layers were separated and the aqueous phase was extracted with ether (200 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo to afford (3-nitrophenyl)(hydroxy)acetonitrile as a yellow oil (29 g, 163 mmol), which was used without further purification in the next step.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(O)[O-].[Na+].[N+:6]([C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=[O:13])([O-:8])=[O:7].CCOCC.[C-:22]#[N:23].[K+]>O.C1COCC1>[N+:6]([C:9]1[CH:10]=[C:11]([CH:12]([OH:13])[C:22]#[N:23])[CH:14]=[CH:15][CH:16]=1)([O-:8])=[O:7] |f:0.1,4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
27 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Step Two
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 15° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C#N)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 163 mmol
AMOUNT: MASS 29 g
YIELD: CALCULATEDPERCENTYIELD 125.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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